molecular formula C16H13FN2O2 B2594687 methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate CAS No. 1185287-50-6

methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate

Cat. No.: B2594687
CAS No.: 1185287-50-6
M. Wt: 284.28 g/mol
InChI Key: UUCUVSWGJOQWCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate (CAS 1185287-50-6) is a synthetic intermediate primarily used in the development of cannabinoid receptor type 1 (CB1R) agonists, such as ADB-FUBINACA and AMB-FUBINACA . Its molecular formula is C₁₆H₁₃FN₂O₂, with a monoisotopic mass of 284.0961 g/mol . Structurally, it consists of an indazole core substituted at the 1-position with a 4-fluorobenzyl group and at the 3-position with a methyl ester. Crystallographic studies reveal two planar segments connected at a bond angle of 110.90° at C6, stabilized by hydrogen bonds and π-π interactions . The compound is synthesized via alkylation of methyl 1H-indazole-3-carboxylate with 4-fluorobenzyl bromide under basic conditions, yielding a colorless oil or crystalline solid depending on purification methods .

Properties

IUPAC Name

methyl 1-[(4-fluorophenyl)methyl]indazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2/c1-21-16(20)15-13-4-2-3-5-14(13)19(18-15)10-11-6-8-12(17)9-7-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCUVSWGJOQWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301342484
Record name MFUBINAC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301342484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185287-50-6
Record name Mfubinac
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185287506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MFUBINAC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301342484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MFUBINAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4JN7959EU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often utilize continuous flow reactors to optimize reaction conditions and improve yield. These methods focus on maintaining precise control over temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Characterization

The synthesis of methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate typically involves a nucleophilic substitution reaction. The compound is synthesized by replacing the indazole N—H hydrogen atom in methyl 1H-indazole-3-carboxylate with 1-(bromomethyl)-4-fluorobenzene. This reaction results in a compound characterized by its unique molecular structure, which includes an indazole ring conjugated with an ester moiety, leading to specific physical and chemical properties that are crucial for its biological activity .

2.1. Cannabinoid Receptor Agonism

This compound has been identified as a potent agonist of the cannabinoid type 1 receptor (CB1). This receptor is primarily involved in mediating the psychoactive effects of cannabinoids. Research indicates that compounds like this compound can produce effects similar to those of Δ9-tetrahydrocannabinol (THC), the main psychoactive constituent of cannabis .

2.2. Toxicological Studies

The compound is also significant in toxicological research due to its classification as a new psychoactive substance (NPS). Studies have shown that synthetic cannabinoids can lead to severe adverse effects, including psychosis and cardiovascular complications. The rapid emergence and distribution of such substances necessitate thorough investigation into their safety profiles and potential for abuse .

3.1. Case Studies and Reports

Several case studies have documented instances of intoxication related to synthetic cannabinoids, including those involving this compound. For example, reports indicate that users experienced severe anxiety, paranoia, and hallucinations after consumption . These findings highlight the need for ongoing surveillance and regulatory measures concerning NPS.

3.2. Structure-Activity Relationship (SAR) Studies

Research has focused on understanding the structure-activity relationships of compounds within the indazole series. The presence of fluorine atoms in these compounds often enhances their potency at cannabinoid receptors. This has implications for drug design, as modifications to the molecular structure can lead to variations in efficacy and safety profiles .

Implications for Drug Development

The understanding of this compound's interactions with cannabinoid receptors opens avenues for developing therapeutic agents targeting these pathways. Given its ability to modulate CB1 activity, there is potential for this compound or its derivatives to be explored in treating conditions such as chronic pain, anxiety disorders, and other ailments where cannabinoid modulation may be beneficial .

Mechanism of Action

The mechanism of action of Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Spectroscopic Data Comparison
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS (m/z) [M+H]⁺
This compound 8.28 (d, J=8.4 Hz, 1H), 5.72 (s, 2H) 162.1 (C=O), 115.2 (CF) 284.0961
Methyl 1-(4-fluorophenyl)-1H-indazole-3-carboxylate 8.35 (d, J=8.2 Hz, 1H), 7.45 (m, 2H) 161.8 (C=O), 163.5 (C-F) 270.0804
Methyl 1-(3-fluorobenzyl)-1H-indazole-3-carboxylate 8.30 (d, J=8.3 Hz, 1H), 5.68 (s, 2H) 162.0 (C=O), 114.9 (CF) 284.0961

Biological Activity

Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate (commonly referred to as MFBICA) is a synthetic cannabinoid that has garnered significant attention due to its pharmacological properties and potential implications in toxicology and drug abuse. This article delves into the biological activity of MFBICA, synthesizing findings from various studies and reports.

  • Molecular Formula : C16_{16}H13_{13}FN2_{N_2}O2_2
  • Molecular Weight : 284.28 g/mol
  • CAS Number : 1185287-50-6

The compound is synthesized via nucleophilic substitution, where the indazole N—H hydrogen atom of methyl 1H-indazole-3-carboxylate is replaced by 1-(bromomethyl)-4-fluorobenzene. This process results in a compound that exhibits structural similarities to other synthetic cannabinoids, which are known for their psychoactive effects.

MFBICA primarily acts as an agonist at the cannabinoid receptors, particularly CB1 receptors, which are prevalent in the central nervous system. The interaction with these receptors mimics the effects of Δ9-tetrahydrocannabinol (THC), the active component of cannabis. Research indicates that MFBICA exhibits a high binding affinity to CB1 receptors, leading to various physiological effects typical of cannabinoid activity.

In Vitro Studies

In vitro studies have demonstrated that MFBICA binds effectively to CB1 receptors, exhibiting potent agonistic activity. This binding affinity is critical for understanding its psychoactive properties and potential therapeutic applications.

In Vivo Studies

Animal studies have shown that MFBICA produces THC-like effects, including alterations in motor function and behavior. The effective dose (ED50) for full substitution in drug discrimination tests has been reported at approximately 0.071 mg/kg .

Toxicological Implications

MFBICA has been associated with adverse health outcomes, particularly in cases of acute intoxication. Reports indicate instances of severe poisoning linked to its use, often in combination with other substances. For instance, data from the United Kingdom highlighted several cases of non-fatal poisonings attributed to synthetic cannabinoids, including MFBICA .

Case Study 1: Acute Poisoning Incidents

A review of poisoning cases revealed that exposure to MFBICA resulted in life-threatening conditions requiring hospitalization. In one notable incident, multiple individuals experienced severe symptoms after using products containing MFBICA, highlighting its potential for abuse and health risks associated with synthetic cannabinoids .

Case Study 2: Forensic Analysis

Forensic toxicology reports have identified MFBICA in biological samples from individuals involved in drug-related incidents. These analyses are crucial for understanding the prevalence and impact of synthetic cannabinoids in recreational drug use .

Table 1: In Vitro Binding Affinity and Functional Activity

CompoundCB1 Binding Affinity (Ki, nM)Functional Activity (EC50, nM)
This compoundTBDTBD
ADB-FUBINACA0.850.04
MDMB-CHMICA4.10.57

Note: TBD indicates data not yet determined or published.

Q & A

(Basic) What are the optimal synthetic routes for methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, and what factors influence yield and purity?

Methodological Answer:
The synthesis of this compound typically involves multi-step reactions, including indazole ring formation, benzylation, and esterification. Key considerations include:

  • Reagent Selection : Use of 4-fluorobenzyl bromide for alkylation, as seen in structurally analogous indazole derivatives .
  • Temperature Control : Maintaining low temperatures (0–5°C) during benzylation to minimize side reactions like over-alkylation .
  • Catalytic Systems : Optimizing catalysts (e.g., K₂CO₃ or Cs₂CO₃) for nucleophilic substitution reactions to enhance regioselectivity .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is critical for isolating the target ester, as demonstrated in triazole-pyrazole hybrid syntheses .
    Yield optimization can be achieved via Design of Experiments (DoE) to statistically model variables like reaction time, solvent polarity, and stoichiometry .

(Basic) Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers expect?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Indazole protons : Singlets for H-3 (δ ~8.2 ppm) and aromatic protons (δ 7.2–7.8 ppm) .
    • 4-Fluorobenzyl group : A doublet (J = 8.5 Hz) for aromatic protons adjacent to fluorine .
    • Ester methyl : A sharp singlet at δ ~3.9 ppm .
  • FTIR :
    • Ester carbonyl (C=O) stretch at ~1720 cm⁻¹ and C-F vibration at ~1220 cm⁻¹ .
  • HRMS : Confirm molecular ion [M+H]⁺ with m/z matching C₁₆H₁₂FN₂O₂ .
    Cross-validation with X-ray crystallography (if crystalline) resolves ambiguities in tautomeric forms or regiochemistry .

(Advanced) How do substituents on the benzyl group affect the electronic properties and reactivity of this compound derivatives?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Fluorine at the para position increases electrophilicity at the ester carbonyl, enhancing susceptibility to nucleophilic attack (e.g., hydrolysis or aminolysis) .
  • Steric Effects : Bulkier substituents (e.g., 2,6-difluorobenzyl) reduce reactivity at the indazole N1 position, as shown in triazole analogs .
  • Computational Analysis : DFT calculations (e.g., B3LYP/6-31G*) quantify substituent effects on frontier molecular orbitals (HOMO/LUMO), correlating with experimental redox behavior .
    Comparative studies using Hammett σ constants or Swain-Lupton parameters can rationalize substituent-dependent reaction rates .

(Advanced) What computational methods are suitable for modeling the interaction of this compound with biological targets, and how can these models guide experimental design?

Methodological Answer:

  • Molecular Docking (AutoDock Vina, Glide) : Predict binding modes to enzymes (e.g., kinases or cytochrome P450 isoforms) by aligning the indazole core and fluorobenzyl group in hydrophobic pockets .
  • MD Simulations (GROMACS) : Assess stability of ligand-target complexes over nanosecond timescales, focusing on fluorine-mediated van der Waals interactions .
  • QSAR Modeling : Derive predictive models using descriptors like logP, polar surface area, and electrostatic potential to prioritize derivatives for synthesis .
    Experimental validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) measures binding affinity, refining computational predictions .

(Advanced) How can conflicting solubility data for this compound in different solvent systems be resolved methodologically?

Methodological Answer:

  • Solvent Screening : Use a tiered approach:
    • Polar aprotic solvents (DMF, DMSO) for initial solubility assessment .
    • Binary mixtures (e.g., ethanol/water) to mimic physiological conditions .
  • Thermodynamic Analysis : Measure solubility via gravimetric or UV-Vis methods at multiple temperatures (25–50°C) to calculate ΔHsol and ΔSsol, identifying entropy-driven vs. enthalpy-driven dissolution .
  • Particle Size Reduction : Nano-milling or co-solvent systems (e.g., PEG-400) enhance apparent solubility, as demonstrated for structurally related indazoles .
    Report discrepancies with standardized protocols (e.g., USP <1236>) to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.